N-{5-azaspiro[3.5]nonan-8-yl}pentanamide
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name N-{5-azaspiro[3.5]nonan-8-yl}pentanamide delineates its core structure and substituents. The parent scaffold, 5-azaspiro[3.5]nonane , consists of two fused rings: a cyclopropane (3-membered) and a cyclohexane (5-membered) sharing a single sp³-hybridized nitrogen atom at the spiro junction. The numbering begins at the nitrogen atom (position 1), with the cyclopropane occupying positions 1–3 and the cyclohexane positions 1, 4–8. The pentanamide group is appended to position 8 of the cyclohexane ring via an amide linkage.
The molecular formula C₁₃H₂₅ClN₂O reflects the incorporation of a chlorine atom, likely as a hydrochloride counterion, and a pentanoyl chain. The SMILES notation CCCCC(NC(C1)CCNC21CCC2)=O.[H]Cl confirms the connectivity: a pentanamide group (-NH-C(=O)-C₄H₉) bonded to the spirocyclic nitrogen and a chloride ion.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅ClN₂O |
| Molecular Weight | 260.80 g/mol |
| SMILES | CCCCC(NC(C1)CCNC21CCC2)=O.[H]Cl |
| CAS Registry Number | 1909306-18-8 |
Properties
Molecular Formula |
C13H24N2O |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)pentanamide |
InChI |
InChI=1S/C13H24N2O/c1-2-3-5-12(16)15-11-6-9-14-13(10-11)7-4-8-13/h11,14H,2-10H2,1H3,(H,15,16) |
InChI Key |
ZGODMVBECSEQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1CCNC2(C1)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Azaspiro[3.5]nonane Core
The core structure can be synthesized via intramolecular cyclization of suitably functionalized precursors, typically involving:
- Aminoalkyl precursors : Starting from amino compounds with appropriate chain lengths.
- Cyclization reactions : Such as nucleophilic attack of the amino group on a suitable electrophile to form the spirocyclic system.
Formation of the Amide Linkage
The amide bond formation is typically achieved through carboxylic acid activation and subsequent coupling with the amine:
Specific Synthetic Route (Proposed)
Based on patent WO2015107495A1 and related literature, a plausible synthetic route involves:
- Step 1: Synthesis of a precursor aminoalkyl compound, such as a 5-aminopentane derivative.
- Step 2: Cyclization to form the 5-azaspiro[3.5]nonane core via intramolecular nucleophilic attack under acidic or basic conditions.
- Step 3: Functionalization at the 8-position with suitable groups (e.g., hydroxyl or halogen).
- Step 4: Activation of pentanoic acid (or its derivative) with a coupling reagent.
- Step 5: Amide coupling with the spirocyclic amine to afford the final compound.
Data Tables Summarizing Preparation Methods
Additional Considerations and Variations
- Alternative routes include ring-opening reactions of spirocyclic compounds or multicomponent reactions to assemble the core.
- Chiral synthesis may involve enantioselective catalysts or chiral auxiliaries, especially if stereochemistry at the 8-position is critical.
- Protecting groups are often employed during multi-step synthesis to prevent undesired reactions at reactive sites.
Chemical Reactions Analysis
Types of Reactions
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}pentanamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Data Table
| Compound | Core Structure | Key Substituents | logP | TPSA (Ų) | Notable Activity/Property |
|---|---|---|---|---|---|
| This compound | 5-azaspiro[3.5]nonane | Pentanamide | ~2.8* | ~60* | High rigidity, metabolic stability |
| N-(4-Methoxyphenyl)pentanamide | Linear pentanamide | 4-Methoxyphenyl | 3.2 | 50 | Anthelmintic, low cytotoxicity |
| Quinolinyl-pentanamides (11a) | Quinoline + arylpiperazine | 2-(Trifluoromethoxy)phenyl | ~4.0 | ~80 | Potential CNS receptor modulation |
| 5-Benzyl-5-azaspiro[3.5]nonan-8-amine | 5-azaspiro[3.5]nonane | Benzyl + amine | ~3.5 | ~40 | Intermediate, higher lipophilicity |
*Estimated based on structural analogs.
Key Findings and Implications
- Spirocyclic vs. Linear Structures: The 5-azaspiro[3.5]nonane core in this compound likely improves metabolic stability and target selectivity compared to linear pentanamides like N-(4-methoxyphenyl)pentanamide. However, the latter’s aromatic substituents enhance solubility and anthelmintic efficacy .
- Synthetic Complexity : Spirocyclic derivatives require specialized purification techniques (e.g., amine-phase chromatography), whereas linear pentanamides are simpler to synthesize .
- Toxicity Profile : Bulky aromatic groups (e.g., benzyl) may increase cytotoxicity, while spirocyclic and aliphatic chains (e.g., pentanamide) reduce off-target effects .
Biological Activity
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article discusses its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that contributes to its unique biological properties. The molecular formula is , with a molecular weight of approximately 223.33 g/mol. The compound's structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Core : This is achieved by reacting a suitable amine with a cyclic ketone.
- Amidation : The spirocyclic amine is reacted with pentanoyl chloride to form the amide bond.
- Purification : The product is purified to obtain the hydrochloride salt form, enhancing solubility and stability.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. For instance, it has been shown to affect pathways associated with cell proliferation and differentiation.
Pharmacological Applications
- Neurological Disorders : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential use in treating conditions such as anxiety and depression.
- Cancer Treatment : Preliminary studies have demonstrated that this compound exhibits anti-tumor activity, particularly against certain types of non-small cell lung cancer (NSCLC) by inhibiting pathways involved in tumor growth and survival .
Case Studies
- Anti-Tumor Activity : In a study involving xenograft mouse models, derivatives of spirocyclic compounds showed dose-dependent anti-tumor effects, indicating that modifications in the chemical structure can enhance efficacy against cancer cells .
- Neuropharmacological Evaluation : Another study evaluated the effects of similar compounds on neurotransmitter release and receptor modulation, providing insights into their potential as anxiolytic agents .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other similar compounds:
Q & A
Basic: What synthetic routes and purification strategies are commonly employed for N-{5-azaspiro[3.5]nonan-8-yl}pentanamide derivatives?
Answer:
The synthesis typically involves coupling a spirocyclic amine (e.g., 5-azaspiro[3.5]nonan-8-amine) with a pentanoyl chloride derivative under anhydrous conditions. Key steps include:
- Amide bond formation : Reacting the amine with activated pentanoic acid derivatives (e.g., pentanoyl chloride) in the presence of a base like triethylamine .
- Purification : Normal-phase chromatography (gradient elution with dichloromethane/ethyl acetate/methanol) or amine-phase chromatography (hexane/ethyl acetate/methanol gradients) is critical to isolate pure products, especially for removing unreacted intermediates and byproducts .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- ¹H NMR : Characteristic signals include broad singlets for spirocyclic NH protons (δ ~2.55–2.60 ppm) and triplets for pentanamide methylene groups (δ ~2.43–2.50 ppm). Aromatic protons in quinoline derivatives (if present) appear at δ 7.0–9.0 ppm .
- LC/MS : Molecular ion peaks (e.g., m/z 419.20 for quinolinyl derivatives) confirm molecular weight, while fragmentation patterns validate the spirocyclic and amide motifs .
Advanced: How can reaction conditions be optimized to improve synthetic yields of this compound analogs?
Answer:
- Catalyst screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
- Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of acyl chlorides) .
- Chromatography optimization : Adjust solvent gradients in normal-phase or amine-phase columns to resolve closely eluting impurities. For example, methanol concentrations >10% in dichloromethane improve separation of polar byproducts .
Advanced: How should researchers resolve contradictions in spectroscopic data during synthesis of novel derivatives?
Answer:
- Impurity analysis : Use preparative TLC or HPLC to isolate minor components. For example, residual piperazine intermediates in quinolinyl derivatives can cause unexpected NMR signals .
- Dynamic effects : Broad NMR signals (e.g., δ 2.55–2.60 ppm) may indicate conformational flexibility in the spirocyclic system. Variable-temperature NMR can clarify dynamic behavior .
- Isomer identification : Chiral HPLC or NOESY experiments distinguish between stereoisomers, which are common in spirocyclic systems .
Advanced: What computational approaches are suitable for studying the binding interactions of this compound?
Answer:
- Molecular docking : AutoDock Vina is recommended for predicting binding modes to targets like GPCRs or kinases. The scoring function improves accuracy in binding affinity estimation compared to older tools .
- MD simulations : Use GROMACS or AMBER to assess conformational stability of the spirocyclic core in biological environments. The 5-azaspiro[3.5]nonane moiety may exhibit restricted rotation, influencing target engagement .
- Pharmacophore modeling : Align with structurally related compounds (e.g., thiazoloazepines or quinazolines) to identify conserved interaction motifs, such as hydrogen bonding with the amide carbonyl .
Basic: What role does the spirocyclic moiety play in the compound's physicochemical properties?
Answer:
The 5-azaspiro[3.5]nonane system:
- Rigidity : Restricts conformational flexibility, potentially enhancing binding selectivity .
- Solubility : The spirocyclic amine increases polarity compared to non-spiro analogs, improving aqueous solubility for in vitro assays .
- Metabolic stability : The fused ring system may resist oxidative degradation by cytochrome P450 enzymes, as seen in similar spiro compounds .
Advanced: How can researchers validate the biological activity of this compound derivatives?
Answer:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or TR-FRET. For example, quinolinyl-pentanamides show affinity for serotonin receptors, suggesting a similar approach .
- SAR studies : Modify the arylpiperazine or pentanamide chain to assess potency trends. Substitutions at the 2-position of the aryl group (e.g., trifluoromethoxy vs. dichloro) significantly impact receptor binding .
- Off-target profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to evaluate selectivity and mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
